5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline
Description
Properties
CAS No. |
793667-45-5 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H18N4/c1-16(2)8-10-4-5-12(13(14)6-10)11-7-15-17(3)9-11/h4-7,9H,8,14H2,1-3H3 |
InChI Key |
QSFBLNIXGHQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of appropriate aniline derivatives with pyrazole precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with N,N-dimethyl-1,3-diaminopropane under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline exhibit significant anticancer properties. The presence of the pyrazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against breast cancer cells, suggesting potential for further development into therapeutic agents .
Agrochemicals
Pesticide Development
The compound's structural characteristics make it suitable for the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.
Research Findings : A comparative analysis of similar compounds revealed that modifications to the pyrazole ring can enhance insecticidal activity against common agricultural pests . This suggests that this compound could serve as a lead compound for designing new agrochemical products.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices can improve the thermal and mechanical properties of materials. Its functional groups allow for chemical bonding with polymer chains, enhancing durability and resistance to degradation.
Experimental Evidence : Studies have shown that polymers modified with similar dimethylamino-substituted anilines exhibit improved tensile strength and thermal stability compared to unmodified counterparts . This opens avenues for applications in coatings, adhesives, and composite materials.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Similar Pyrazole Derivative | Antifungal | 20 | |
| Dimethylamino Aniline | Insecticidal | 10 |
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline ()
- Key Differences : Replaces the pyrazole-aniline linkage with an oxadiazole ring.
- Implications: The oxadiazole ring increases rigidity and may enhance binding affinity to hydrophobic pockets in proteins. Reduced solubility compared to the target compound due to the absence of a polar dimethylamino group.
- Application : Likely used in materials science or as a fluorescent probe due to extended conjugation .
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline ()
- Key Differences : Pyrazole connected via a methoxy (-O-) spacer instead of a direct bond.
- Fluorine substitution at the 5-position enhances electronegativity, improving metabolic stability .
- Application : Anticipated utility in agrochemicals or as an intermediate in antiviral drug synthesis.
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline ()
- Key Differences : Chlorine and methyl substituents on the pyrazole ring.
- Implications :
- Application : Probable use in corrosion inhibitors or as a ligand in coordination chemistry.
Physicochemical Properties (Inferred from Analogs)
Biological Activity
5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a dimethylamino group attached to a benzene ring that is further substituted with a pyrazole group. The molecular formula is , with a molecular weight of approximately 224.29 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cancer cell proliferation and survival. For instance, it may inhibit the activation of kinases associated with tumor growth.
- Case Study : In a study conducted by researchers examining the effects of pyrazole derivatives on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cell lines .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : It has shown inhibitory activity against several enzymes implicated in cancer metabolism, including protein kinases and phosphatases.
- Research Findings : A recent publication reported that pyrazole derivatives can selectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate CDK activity could be pivotal in developing new anticancer therapies .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer (MCF-7) | 15 | Breast Cancer Cells |
| Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | AMPK Inhibitor | Not specified | Cancer Metabolism |
| Other Pyrazole Derivatives | General Anticancer Activity | Varies | Various Cancer Types |
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Preliminary studies indicate that this compound exhibits moderate toxicity at higher concentrations but shows a favorable safety profile at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
